3-Ethyl-2,4-dimethylpyridine
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Overview
Description
3-Ethyl-2,4-dimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4-dimethylpyridine with ethyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the ethyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives .
Scientific Research Applications
3-Ethyl-2,4-dimethylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpyridine
- 2,4-Dimethylpyridine
- 3,4-Dimethylpyridine
- 3,5-Dimethylpyridine
Uniqueness
3-Ethyl-2,4-dimethylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other dimethylpyridine derivatives .
Properties
CAS No. |
73669-49-5 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-7(2)5-6-10-8(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
PNUUWAAQOZGPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1C)C |
Origin of Product |
United States |
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